molecular formula C6H12BrN5O B2635755 N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine CAS No. 2109174-52-7

N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine

Cat. No.: B2635755
CAS No.: 2109174-52-7
M. Wt: 250.1
InChI Key: FJZNJBCOPIXPDE-UHFFFAOYSA-N
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Description

N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo group, a methoxymethyl group, and an ethane-1,2-diamine moiety attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole with ethane-1,2-diamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromo group and the triazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole
  • 3-Bromo-5-methoxy-1H-1,2,4-triazole
  • 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Uniqueness

N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine is unique due to the presence of the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N'-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN5O/c1-13-4-12-6(9-3-2-8)10-5(7)11-12/h2-4,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZNJBCOPIXPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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